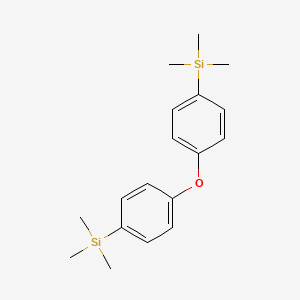
(Oxybis(4,1-phenylene))bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Oxybis(4,1-phenylene))bis(trimethylsilane) is an organosilicon compound with the molecular formula C18H26OSi2. It is characterized by the presence of two trimethylsilane groups attached to a central oxybis(4,1-phenylene) structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Oxybis(4,1-phenylene))bis(trimethylsilane) typically involves the reaction of 4-bromophenol with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a solvent like tetrahydrofuran and a temperature range of 50-60°C.
Industrial Production Methods
In an industrial setting, the production of (Oxybis(4,1-phenylene))bis(trimethylsilane) follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions
(Oxybis(4,1-phenylene))bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trimethylsilane groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like diethyl ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkoxides or amines; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Functionalized phenylene derivatives
科学研究应用
(Oxybis(4,1-phenylene))bis(trimethylsilane) finds applications in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
作用机制
The mechanism of action of (Oxybis(4,1-phenylene))bis(trimethylsilane) involves its interaction with various molecular targets through its silane groups. These interactions can lead to the formation of stable complexes or the modification of existing molecular structures. The pathways involved include nucleophilic substitution and coordination chemistry, which enable the compound to exert its effects in different applications.
相似化合物的比较
Similar Compounds
- (Oxybis(4,1-phenylene))bis(dimethylsilanol)
- (Oxybis(2,1-phenylene))bis(trimethylsilane)
- (1,2-Phenylenebis(oxy))bis(trimethylsilane)
Uniqueness
(Oxybis(4,1-phenylene))bis(trimethylsilane) is unique due to its specific structural arrangement and the presence of trimethylsilane groups. This configuration imparts distinct chemical reactivity and stability, making it suitable for specialized applications in research and industry. Compared to similar compounds, it offers enhanced performance in terms of thermal stability and resistance to oxidation.
属性
CAS 编号 |
18055-71-5 |
|---|---|
分子式 |
C18H26OSi2 |
分子量 |
314.6 g/mol |
IUPAC 名称 |
trimethyl-[4-(4-trimethylsilylphenoxy)phenyl]silane |
InChI |
InChI=1S/C18H26OSi2/c1-20(2,3)17-11-7-15(8-12-17)19-16-9-13-18(14-10-16)21(4,5)6/h7-14H,1-6H3 |
InChI 键 |
CAMQBWFQGHGPRL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5-chloro-2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11945119.png)
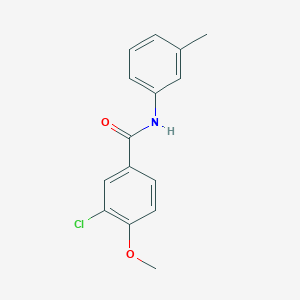
![4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one](/img/structure/B11945154.png)
![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11945155.png)



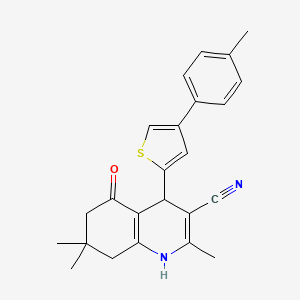
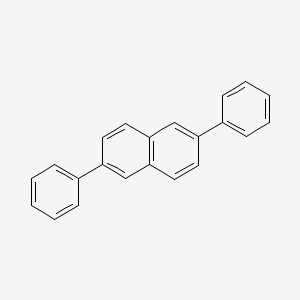
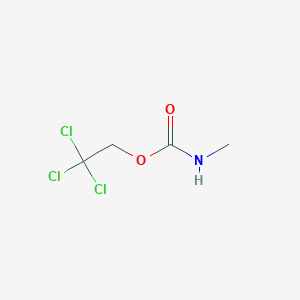
![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)
![4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid](/img/structure/B11945181.png)
![5-[(3-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11945191.png)
